1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene
Description
1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene is a halogenated aromatic compound featuring a benzyloxy group at position 4, a fluorine atom at position 3 on the first phenoxy ring, a bromine at position 2, and a nitro group at position 4 on the benzene core. This compound’s structural complexity makes it relevant in synthetic organic chemistry, particularly in pharmaceutical intermediates or materials science .
Properties
IUPAC Name |
2-bromo-1-(3-fluoro-4-phenylmethoxyphenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO4/c20-16-10-14(22(23)24)6-8-18(16)26-15-7-9-19(17(21)11-15)25-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVICMDZKCIQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183626 | |
| Record name | 4-(2-Bromo-4-nitrophenoxy)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478039-83-7 | |
| Record name | 4-(2-Bromo-4-nitrophenoxy)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478039-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromo-4-nitrophenoxy)-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene typically involves multiple steps, including bromination, nitration, and etherification reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, and various organometallic reagents.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.
Major Products
The major products formed from these reactions include substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Information
- Molecular Formula: C19H13BrFNO4
- Molecular Weight: 418.22 g/mol
- Purity: >90%
- Physical Appearance: Pale yellow to cream-colored crystalline powder
- Melting Point: 135-137 °C
- Solubility: Soluble in methylene chloride; sparingly soluble in ethyl acetate; insoluble in water .
Structure
The compound features a complex structure that includes:
- A fluorine atom which may enhance biological activity.
- A nitro group, often associated with increased reactivity and potential pharmacological properties.
- A bromine atom that can serve as a leaving group in substitution reactions.
Medicinal Chemistry
1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals. One notable application is its role in the production of Arformoterol Tartrate, a medication used for treating chronic obstructive pulmonary disease (COPD). The compound acts as a precursor that undergoes further transformations to yield active pharmaceutical ingredients (APIs) .
Case Study: Synthesis of Arformoterol Tartrate
In a documented synthesis route, 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene serves as a key intermediate. The reaction conditions typically involve:
- Reagents: Potassium carbonate and acetone.
- Conditions: Reflux at elevated temperatures (60 °C) for extended periods (12 hours).
- Yield: Approximately 79% .
Organic Synthesis
The compound is also valuable in organic synthesis for creating more complex molecules. Its halogenated and nitro functionalities allow it to participate in various reactions such as nucleophilic substitutions and coupling reactions.
Example Reaction Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to replace bromine with other functional groups. | 76 |
| Coupling Reactions | Can be used to form biaryl compounds through cross-coupling techniques like Suzuki coupling. | Varies |
Material Science
Due to its unique properties, the compound is being explored for use in developing advanced materials, particularly those requiring specific electronic or optical characteristics. The presence of the fluorine atom may impart desirable traits such as increased stability or enhanced electrical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene and analogous derivatives:
Structural and Functional Analysis
- Substituent Effects: The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller groups like methoxy (e.g., in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene ). This affects solubility and reactivity in cross-coupling reactions . This contrasts with non-fluorinated analogs like 1-(benzyloxy)-2-bromo-4-nitrobenzene . Nitro and Bromo Groups: The nitro group at position 4 is a strong electron-withdrawing group, directing further substitution reactions to specific positions. Bromine serves as a leaving group in Suzuki-Miyaura couplings, a feature shared with compounds like 1-(benzyloxy)-4-bromo-2-nitrobenzene .
Biological Activity
1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene is a synthetic organic compound with potential biological activities. Its molecular formula is C19H13BrFNO4, and it possesses a molecular weight of 418.22 g/mol. This compound has garnered interest due to its structural features that may confer various pharmacological properties.
The compound is characterized by the presence of a benzyloxy group, a fluorophenyl moiety, and a nitro group, which are known to influence its biological activity. The synthesis typically involves the bromination of substituted phenols and can be achieved under specific conditions, such as using potassium carbonate in acetone at elevated temperatures .
Biological Activity Overview
Research into the biological activity of 1-[4-(benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene has indicated several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with increased antitumor activity due to its ability to undergo metabolic activation .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in the inflammatory response .
- Antimicrobial Properties : Some studies have indicated that compounds with similar aromatic structures possess antimicrobial activity, suggesting that 1-[4-(benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene may also inhibit bacterial or fungal growth .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of various nitro-substituted phenolic compounds, including 1-[4-(benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene, on human cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations below 10 µM, suggesting a potent antitumor effect. Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .
Case Study: Anti-inflammatory Properties
In another investigation, the anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can the benzylation step in the synthesis of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene be optimized for higher yields?
- Methodological Answer : Benzylation of phenolic intermediates is critical. Use potassium carbonate in acetone as a base to promote nucleophilic substitution between benzyl bromide and the phenolic oxygen. Reflux conditions (e.g., 60–80°C) and stoichiometric excess of benzyl bromide (1.2–1.5 equiv) improve conversion. Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Post-reaction, purify via column chromatography using ethyl acetate/hexane gradients to isolate the benzyl-protected intermediate .
Q. What purification techniques are recommended for nitroaromatic bromides like 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene?
- Methodological Answer : High-purity isolation (>98%) often requires sequential steps:
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures to remove polar impurities.
- Column Chromatography : Employ silica gel with non-polar solvents (e.g., hexane) and gradual polarity increases (e.g., ethyl acetate).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related nitroaromatic byproducts. Confirm purity via NMR (e.g., absence of aromatic proton splitting anomalies) .
Q. How can regioselectivity be controlled during bromination of nitro-substituted aromatic precursors?
- Methodological Answer : Bromination regioselectivity in nitroaromatics is influenced by:
- Electrophilic Bromination : Use FeBr₃ or AlBr₃ as Lewis acids to direct bromine to meta positions relative to nitro groups.
- Radical Bromination : N-bromosuccinimide (NBS) under UV light targets less electron-dense positions.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (meta) products, while higher temperatures may shift to para positions. Validate outcomes via X-ray crystallography or NOESY NMR .
Advanced Research Questions
Q. What catalytic strategies are effective for forming aryl-aryl bonds in benzyloxy- and nitro-substituted systems?
- Methodological Answer : Palladium-catalyzed cross-electrophile coupling (XEC) is promising. Use Pd(PPh₃)₄ with ligands like Xantphos to couple bromo-nitrobenzene derivatives with aryl boronic acids. Optimize solvent (DMF or toluene) and temperature (80–100°C) to suppress side reactions. For electron-deficient systems, add silver oxide as a halide scavenger to enhance catalytic turnover .
Q. How do substituents like benzyloxy and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Nitro Groups : Strong electron-withdrawing effects activate the ring for NAS at ortho/para positions.
- Benzyloxy Groups : Electron-donating via resonance deactivates the ring but can stabilize intermediates through steric shielding.
- Competitive Effects : Use DFT calculations (e.g., Gaussian software) to model charge distribution and predict reactive sites. Experimentally, compare reaction rates with analogs lacking benzyloxy groups to isolate substituent effects .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated nitroaromatics?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key steps:
- Crystal Growth : Slow evaporation from THF/hexane mixtures yields diffraction-quality crystals.
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for heavy atoms (Br).
- Refinement : Apply SHELX’s TWIN/BASF commands to address potential twinning. Validate hydrogen bonding and halogen interactions using Mercury software .
Q. How can NMR challenges (e.g., signal overlap) in heavily halogenated systems be mitigated?
- Methodological Answer :
- ²H Labeling : Deuterate solvents (e.g., DMSO-d₆) reduce background noise.
- Advanced Pulse Sequences : Use DEPT-135 for distinguishing CH₂/CH₃ groups and HSQC for carbon-proton correlation.
- Low-Temperature NMR : Slow molecular tumbling at –40°C resolves overlapping aromatic signals. For fluorine, ¹⁹F NMR with CFCl₃ as an internal standard clarifies CF₃/OCF₃ environments .
Contradictions and Validation
- Grignard vs. Organolithium Reagents : highlights reproducibility issues with Grignard reactions for benzyloxy systems. Prefer organolithium reagents (e.g., n-BuLi) at –78°C for controlled coupling, though strict anhydrous conditions are critical .
- SHELX Reliability : While critiques SHELX’s limitations for modern data, its robustness for small-molecule refinement remains unmatched. Cross-validate results with Olex2 or PLATON .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
